AR-M 1896 Acetate

Description

Role of Galanin Receptor Agonists in Neurological Modulation

Galanin receptor agonists modulate neuronal excitability, synaptic transmission, and survival through three receptor subtypes: GalR1, GalR2, and GalR3. This compound exemplifies the therapeutic potential of GalR2-selective agonists, which activate phospholipase C-beta (PLC-β) and protein kinase C (PKC) pathways, fostering neuroprotection and neurite outgrowth. Unlike GalR1, which inhibits cyclic adenosine monophosphate (cAMP) and hyperpolarizes neurons, GalR2 signaling promotes intracellular calcium mobilization and mitogen-activated protein kinase (MAPK) activation, critical for neuronal repair.

In hippocampal neurons, this compound (1–10 nM) counteracts glutamate-induced cytotoxicity by stabilizing microtubule-associated proteins (MAP-2 and β-tubulin), preventing neurite retraction and cell shrinkage. This stabilization is linked to the compound’s inhibition of c-fos mRNA upregulation, a marker of neuronal stress. Comparative studies show that GalR2 activation reduces hippocampal CA1/CA3 neuronal death by 40–60% in kainate-induced excitotoxicity models, outperforming non-selective galanin agonists.

Table 1: Neuroprotective Effects of Galanin Receptor Agonists

Historical Development of Selective GalR2 Ligands

The quest for GalR2-selective ligands began with the discovery that the N-terminal truncated galanin fragment (2-11)—Galanin(2-11)-NH2—retained high affinity for GalR2 but not GalR1 or GalR3. Structural optimization of this fragment led to this compound, which incorporates a C-terminal amidation and acetate salt formulation to enhance blood-brain barrier permeability and stability.

Key milestones include:

- 1999 : Identification of GalR2’s neurotrophic effects in dorsal root ganglion neurons, sparking interest in selective agonists.

- 2004 : Demonstration that GalR2 activation reduces hippocampal neuronal death by 55% in kainate-treated mice.

- 2007 : Mutagenesis studies pinpointed His252, His253, and Tyr271 in GalR2 as critical for AR-M 1896 binding, enabling rational design of analogs.

The selectivity of this compound arises from its interaction with extracellular loop 3 (EL3) residues of GalR2, particularly Phe264 and Tyr271, which are absent in GalR1 and GalR3. This specificity avoids off-target effects on GalR1-mediated inhibitory signaling, making it a superior tool for probing GalR2’s role in neuroprotection.

Properties

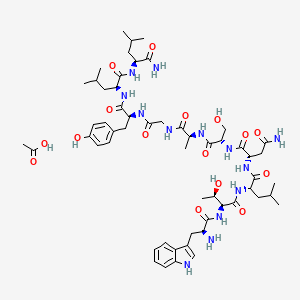

Molecular Formula |

C56H85N13O16 |

|---|---|

Molecular Weight |

1196.4 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C54H81N13O14.C2H4O2/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36;1-2(3)4/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75);1H3,(H,3,4)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-;/m0./s1 |

InChI Key |

CRUYGIUEGQEVCV-DQGGFSSQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AR-M 1896 Acetate involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

AR-M 1896 Acetate can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues within the peptide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .

Scientific Research Applications

AR-M 1896 Acetate is widely used in scientific research, particularly in the fields of:

Chemistry: Studying peptide synthesis and modifications.

Biology: Investigating the role of galanin receptors in various physiological processes.

Medicine: Exploring potential therapeutic applications for conditions like epilepsy and pain management.

Industry: Developing new peptide-based drugs and diagnostic tools.

Mechanism of Action

AR-M 1896 Acetate exerts its effects by selectively binding to and activating the Galanin Receptor 2 (GalR2). This activation triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways ultimately lead to various physiological responses, such as modulation of pain perception and neuroprotection .

Comparison with Similar Compounds

AR-M 1896 Acetate vs. AR-M 961

AR-M 961 is a dual GalR1/GalR2 agonist often used in combination with the GalR2 antagonist M871 to isolate GalR1 effects .

This compound vs. M871

M871 is a selective GalR2 antagonist, often used to block GalR2 and study GalR1 activity .

Structural and Functional Robustness

- AR-M 961 : Requires co-administration with M871 to achieve GalR1-specific effects, complicating experimental designs .

Research Implications

- Receptor Specificity : The 500-fold selectivity of AR-M 1896 for GalR2 over GalR1 enables precise dissection of galanin receptor subtypes in vivo and in vitro .

Q & A

Q. What is the mechanistic basis for AR-M 1896 Acetate’s selectivity as a GalR2 agonist?

this compound exhibits 500-fold selectivity for GalR2 over GalR1 receptors, with binding IC50 values of 1.76 nM (GalR2) and 879 nM (GalR1) in human models . This selectivity arises from structural modifications, such as the removal of the glycine residue at position 1, which preserves affinity for GalR2 but drastically reduces interaction with GalR1 . Methodologically, binding assays using radiolabeled ligands or functional assays (e.g., cAMP inhibition) are critical to validate receptor selectivity. Researchers should compare dose-response curves across receptor subtypes to confirm specificity.

Q. What experimental models are appropriate for studying AR-M 1896’s role in pain modulation?

Key models include:

- Normal rat models : Intrathecal infusion induces mechanical and cold allodynia, mimicking acute pain responses .

- Bennett neuropathic pain models : Used to evaluate chronic pain modulation. Notably, AR-M 1896 lacks efficacy in increasing mechanical thresholds in this model, unlike its GalR1-targeting analog AR-M961 .

- In vitro systems : Cell lines expressing recombinant GalR2 receptors (e.g., HEK-293) are used to assess binding kinetics and signal transduction pathways .

Q. How should AR-M 1896 be prepared and stored to ensure experimental reproducibility?

- Solubility : Use dimethyl sulfoxide (DMSO) or sterile water, depending on the solvent compatibility of downstream assays .

- Storage : Prepare stock solutions at 10 mM concentration; store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid freeze-thaw cycles to prevent degradation .

- Quality control : Verify purity (>98%) via HPLC or mass spectrometry, especially given discrepancies in reported molecular formulas (C56H85N13O16 vs. C54H81N13O14) .

Advanced Research Questions

Q. How can researchers reconcile contradictory in vivo effects of AR-M 1896 in acute vs. chronic pain models?

In normal rats, AR-M 1896 mimics low-dose galanin by inducing allodynia, but it lacks efficacy in Bennett neuropathic models . This suggests:

- Receptor subtype-specific modulation : GalR2 may mediate acute pain sensitization, while GalR1 dominates chronic neuropathic pathways.

- Experimental design adjustments :

- Measure receptor expression levels (e.g., via qPCR or immunohistochemistry) in dorsal root ganglia and spinal cord across models .

- Combine AR-M 1896 with GalR1 antagonists to isolate GalR2-specific effects.

- Optimize dosing regimens to account for potential receptor desensitization in chronic models .

Q. What methodological pitfalls arise when interpreting AR-M 1896’s selectivity in complex biological systems?

- Off-target effects : Despite high in vitro selectivity, cross-reactivity with other GPCRs (e.g., opioid or NPY receptors) may occur. Validate using receptor pan-inhibition assays .

- Pharmacokinetic variability : In vivo bioavailability and blood-brain barrier penetration can differ across species. Use tracer compounds (e.g, radiolabeled AR-M 1896) to quantify tissue distribution .

- Data normalization : Normalize responses to baseline receptor activity (e.g., constitutive GalR2 signaling) to avoid skewed efficacy metrics .

Q. How should researchers address discrepancies in reported molecular data for AR-M 1896?

- Analytical verification : Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm the molecular formula. Discrepancies (e.g., C56H85N13O16 vs. C54H81N13O14) may stem from batch-specific modifications or synthesis protocols .

- Batch documentation : Maintain detailed records of synthesis or procurement sources, including certificates of analysis (CoA) from suppliers .

Methodological Best Practices

- Dose-response validation : Perform pilot studies to establish EC50/ED50 values in each experimental system .

- Negative controls : Include GalR2 knockout models or selective antagonists (e.g., M871) to confirm target engagement .

- Ethical reporting : Adhere to ARRIVE guidelines for in vivo studies, detailing animal strain, sample size, and statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.